N-Butyl L-Z-Phenylalaninamide
Description
Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its complex molecular structure, which includes a benzyl group, a butylcarbamoyl group, and a phenylethyl group.
Properties
IUPAC Name |
benzyl N-[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-14-22-20(24)19(15-17-10-6-4-7-11-17)23-21(25)26-16-18-12-8-5-9-13-18/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRULNKHHKRADQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl L-Z-Phenylalaninamide can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with N-(2-phenylethyl)butylcarbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(methylcarbamoyl)-2-phenylethyl]carbamate
- Benzyl N-[1-(ethylcarbamoyl)-2-phenylethyl]carbamate
- Benzyl N-[1-(propylcarbamoyl)-2-phenylethyl]carbamate
Uniqueness
Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate is unique due to its specific butylcarbamoyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-Butyl L-Z-Phenylalaninamide, a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is part of a broader category of amino acid derivatives that exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
This compound features a butyl group attached to the nitrogen atom of the amide functional group, which may influence its biological activity through enhanced lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Ion Channels : Research indicates that compounds similar to this compound may modulate ion channels, influencing neuronal excitability and neurotransmitter release .
- Receptor Binding : The compound has potential binding affinity for specific receptors involved in pain modulation and inflammation, similar to other phenylalanine derivatives .
Analgesic Effects
Several studies have explored the analgesic properties of phenylalanine derivatives. For instance, a study demonstrated that certain derivatives can inhibit the synthesis of pro-inflammatory cytokines, thereby reducing pain and inflammation in animal models.
Anti-inflammatory Properties
This compound has been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This action is critical for reducing inflammation and associated pain.
Case Studies
- Case Study 1 : A study conducted on mice treated with this compound showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Case Study 2 : In vitro studies demonstrated that this compound could inhibit the release of histamine from mast cells, suggesting its role in managing allergic reactions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
